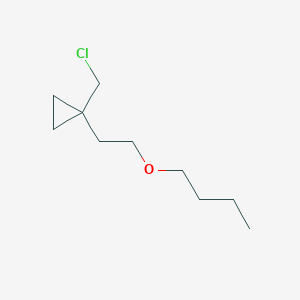![molecular formula C11H14N2S B13539675 4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
4-(Benzo[d]thiazol-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d]thiazol-2-yl)butan-2-amine is a compound that features a benzothiazole ring attached to a butan-2-amine chain. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 4-(Benzo[d]thiazol-2-yl)butan-2-amine, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole with aldehydes in the presence of a base.
Biginelli Reaction: This multicomponent reaction involves the condensation of benzothiazole, aldehydes, and urea or thiourea.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using the above-mentioned synthetic routes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-Methylphenyl)benzothiazole: Exhibits antimicrobial activity.
2-(4-Chlorophenyl)benzothiazole: Used as a fungicide.
Uniqueness
4-(Benzo[d]thiazol-2-yl)butan-2-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its butan-2-amine chain provides additional functional groups for further chemical modifications, enhancing its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-8(12)6-7-11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
RPXVUPZIOWMRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


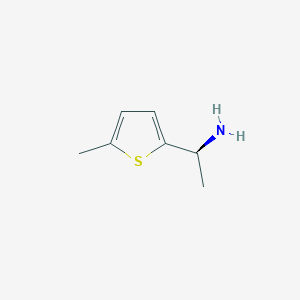
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)

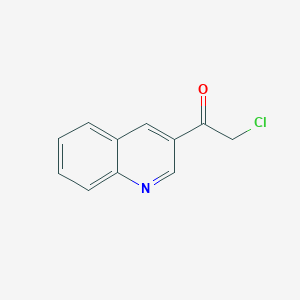
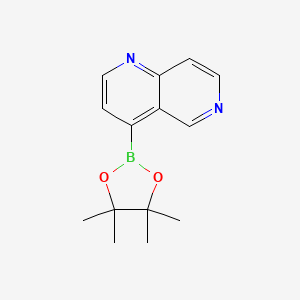

![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
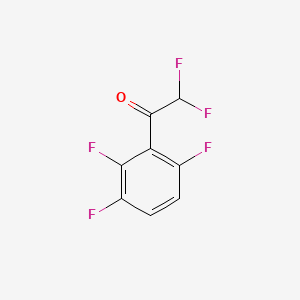
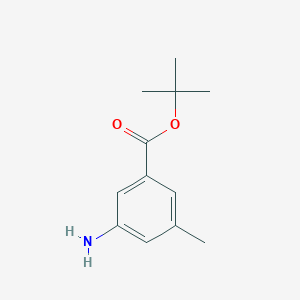
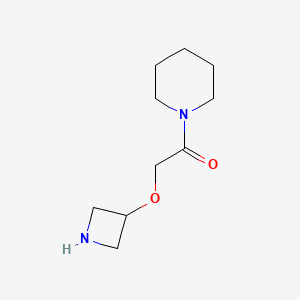
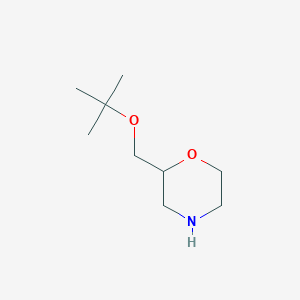
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
